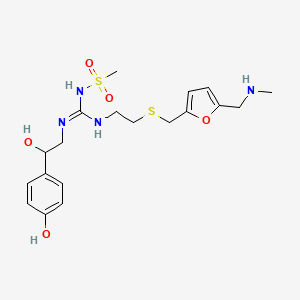
2-Chloro-4-(hydroxymethyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxymethyl group at the fourth position. It is a white to off-white crystalline powder and is used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(hydroxymethyl)benzoic Acid can be achieved through several methods. One common approach involves the chlorination of 4-(hydroxymethyl)benzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the use of chloromethylation of 4-hydroxybenzoic acid followed by oxidation to introduce the hydroxymethyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(hydroxymethyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-chloro-4-methylbenzoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-4-carboxybenzoic acid.
Reduction: 2-Chloro-4-methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(hydroxymethyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.
Industry: It is employed in the production of specialty chemicals and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(hydroxymethyl)benzoic Acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The chlorine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity . These interactions can affect various biochemical pathways, making the compound useful in drug design and development .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(hydroxymethyl)benzoic Acid can be compared with other similar compounds, such as:
4-Chlorobenzoic Acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-Hydroxybenzoic Acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-4-methylbenzoic Acid: Similar structure but with a methyl group instead of a hydroxymethyl group, leading to different chemical properties.
The uniqueness of this compound lies in its dual functional groups, which provide a combination of reactivity and versatility not found in the other compounds.
Eigenschaften
CAS-Nummer |
1071989-48-4 |
|---|---|
Molekularformel |
C₈H₇ClO₃ |
Molekulargewicht |
186.59 |
Synonyme |
2-Chloro-4-(hydroxymethyl)-benzoic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)

![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1142528.png)


